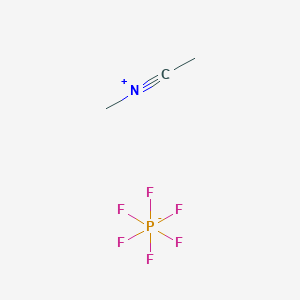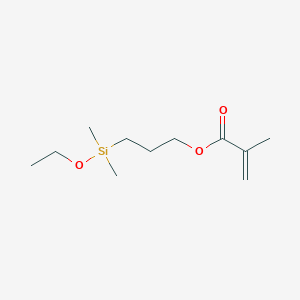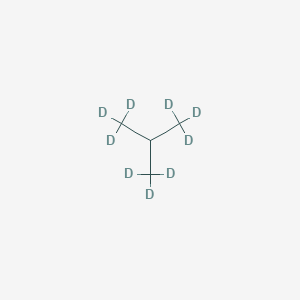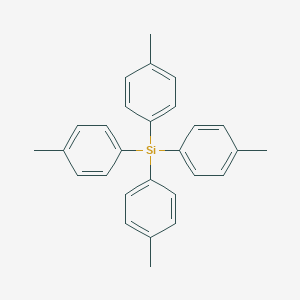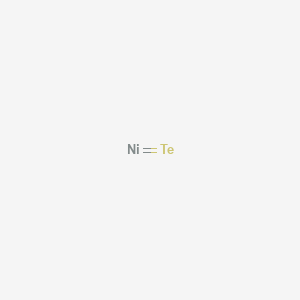
Nickel telluride
Vue d'ensemble
Description
Synthesis Analysis
Nickel telluride can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and green synthesis approaches. Recent advances emphasize eco-friendly synthesis routes, as highlighted in studies focusing on the green synthesis of nickel and nickel oxide nanoparticles. Green synthesis methods utilize biological systems for the reduction of nickel ions to nanoparticles and are preferred due to their eco-friendliness, cost-effectiveness, and potential for large-scale production (Din & Rani, 2016).
Molecular Structure Analysis
The molecular structure of nickel telluride includes nickel (Ni) and tellurium (Te) atoms arranged in a specific crystalline lattice. Studies have shown that the synthesis method can influence the structural properties of nickel telluride nanoparticles, including size, morphology, and crystallinity. The comparison of green synthesis and chemical synthesis methods has indicated that green methods can significantly affect the structural properties of the nanoparticles, leading to differences in their biological behavior and applications (Sana et al., 2021).
Applications De Recherche Scientifique
1. Catalyst for the Oxygen Evolution Reaction
- Summary of Application : Nickel telluride is used as a catalyst for the oxygen evolution reaction (OER). Specifically, a cobalt–nickel bimetallic telluride electrocatalyst (Ni-doped CoTe 2) is synthesized .
- Methods of Application : The catalyst is synthesized by a one-step hydrothermal method with the addition of transition metal Ni sources .
- Results or Outcomes : The optimized sample Co@0.2gNiCoTe 2-240 exhibited a low overpotential of 280 mV to attain an anodic current density of 10 mA cm −2, and the Tafel slope was as low as 34 mV dec −1 .
2. Synthesis of Nickel Tellurides via Mechanochemical Method
- Summary of Application : Nickel tellurides with various stoichiometries (NiTe, NiTe 2, and Ni 2 Te 3) are synthesized via a mechanochemical method .
- Methods of Application : The nickel tellurides are prepared by milling in stainless steel vials under nitrogen, using milling times from 1 h to 12 h .
- Results or Outcomes : The products were obtained in the form of aggregates, several hundreds of nanometers in size, consisting of smaller nanosized crystallites . The band gap energies calculated using Tauc plots for NiTe, NiTe 2, and Ni 2 Te 3 were 3.59, 3.94, and 3.70 eV, respectively .
3. Bifunctional Electrocatalyst for Efficient Water Splitting
- Summary of Application : Nickel telluride, specifically Ni 3 Te 2, is used as a bifunctional electrocatalyst for efficient water splitting .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
1. Catalyst for the Oxygen Evolution Reaction
- Summary of Application : Nickel telluride is used as a catalyst for the oxygen evolution reaction (OER). Specifically, a cobalt–nickel bimetallic telluride electrocatalyst (Ni-doped CoTe 2) is synthesized .
- Methods of Application : The catalyst is synthesized by a one-step hydrothermal method with the addition of transition metal Ni sources .
- Results or Outcomes : The optimized sample Co@0.2gNiCoTe 2-240 exhibited a low overpotential of 280 mV to attain an anodic current density of 10 mA cm −2, and the Tafel slope was as low as 34 mV dec −1 .
2. Synthesis of Nickel Tellurides via Mechanochemical Method
- Summary of Application : Nickel tellurides with various stoichiometries (NiTe, NiTe 2, and Ni 2 Te 3) are synthesized via a mechanochemical method .
- Methods of Application : The nickel tellurides are prepared by milling in stainless steel vials under nitrogen, using milling times from 1 h to 12 h .
- Results or Outcomes : The products were obtained in the form of aggregates, several hundreds of nanometers in size, consisting of smaller nanosized crystallites . The band gap energies calculated using Tauc plots for NiTe, NiTe 2, and Ni 2 Te 3 were 3.59, 3.94, and 3.70 eV, respectively .
3. Bifunctional Electrocatalyst for Efficient Water Splitting
- Summary of Application : Nickel telluride, specifically Ni 3 Te 2, is used as a bifunctional electrocatalyst for efficient water splitting .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Bifunctional Electrocatalyst for Efficient Water Splitting
- Summary of Application : Nickel telluride, specifically Ni 3 Te 2, is used as a bifunctional electrocatalyst for efficient water splitting in alkaline medium .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
5. Rechargeable Nickel Telluride/Aluminum Batteries
- Summary of Application : Nickel telluride is used in rechargeable Nickel Telluride/Aluminum batteries with high capacity and enhanced cycling performance .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Nickel telluride has potential for future applications in the field of renewable energy conversion. It has been used as an Fe-doped nickel telluride–nickel phosphide composite (Fe-NiTe–Ni12P5) in situ grown on a nickel foam (NF) substrate for efficient water oxidation . The development of high entropy metal chalcogenides, including nickel telluride, is also a promising future direction .
Propriétés
IUPAC Name |
tellanylidenenickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUSMKUOOTUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014286 | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; [MSDSonline] | |
| Record name | Nickel telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel telluride | |
CAS RN |
12142-88-0, 24270-51-7 | |
| Record name | Nickel telluride (NiTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12142-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imgreite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





